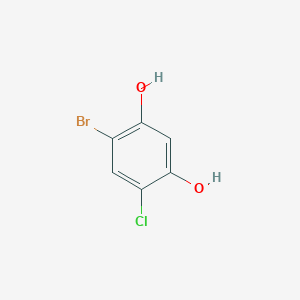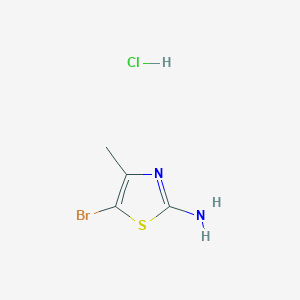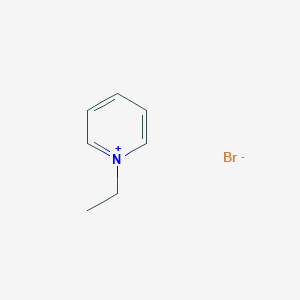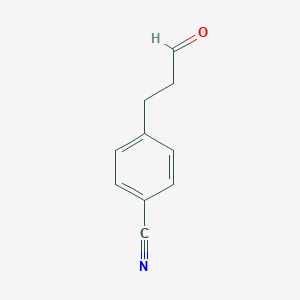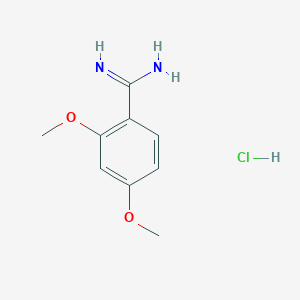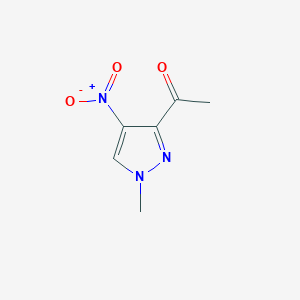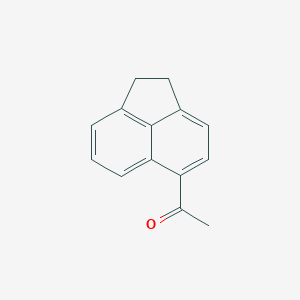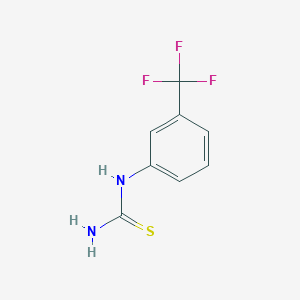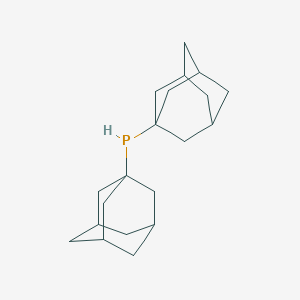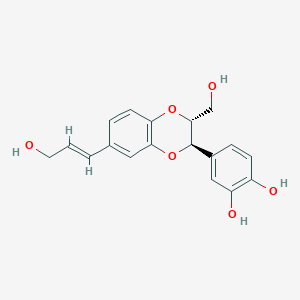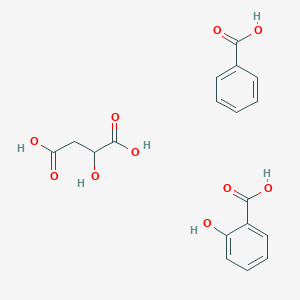
Aserbine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aserbine, also known as 4-(2-aminoethyl)benzenesulfonyl fluoride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Aserbine has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
科学的研究の応用
Aserbine has been found to have potential applications in various fields of scientific research. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography. Aserbine has also been used in the synthesis of novel compounds with biological activity, such as inhibitors of acetylcholinesterase and butyrylcholinesterase. Moreover, aserbine has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples.
作用機序
Aserbine is an irreversible inhibitor of serine proteases, including trypsin and chymotrypsin. It binds covalently to the active site of the enzyme, forming a stable complex that inhibits its activity. Aserbine has been found to have a higher affinity for chymotrypsin than for trypsin, which makes it a selective inhibitor of chymotrypsin-like enzymes.
生化学的および生理学的効果
Aserbine has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of intracellular proteins. Aserbine has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
実験室実験の利点と制限
Aserbine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography, which is a widely used analytical technique in biochemistry and molecular biology. However, aserbine has some limitations for lab experiments. It is an irreversible inhibitor of serine proteases, which means that its effects cannot be reversed once it binds to the enzyme. Moreover, its selectivity for chymotrypsin-like enzymes may limit its use in experiments that involve other serine proteases.
将来の方向性
There are several future directions for the research on aserbine. One direction is the synthesis of novel aserbine derivatives with improved selectivity and potency for specific serine proteases. Another direction is the investigation of the potential applications of aserbine in the treatment of cancer and neurological disorders. Moreover, the development of new analytical methods for the detection of aserbine and its derivatives in biological samples can facilitate their use in scientific research and clinical applications.
Conclusion:
Aserbine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to have unique biochemical and physiological effects. Aserbine has been used as a reagent for the determination of amino acids and peptides, as well as in the synthesis of novel compounds with biological activity. Its mechanism of action involves the irreversible inhibition of serine proteases, and it has been found to have potential applications in the treatment of cancer and neurological disorders. Aserbine has several advantages for lab experiments, but also some limitations. There are several future directions for the research on aserbine, including the synthesis of novel derivatives and the investigation of its potential applications in various fields.
合成法
Aserbine can be synthesized using various methods, including the reaction of Aserbinechlorobenzenesulfonyl fluoride with ethylenediamine in the presence of a base such as triethylamine. Another method involves the reaction of Aserbinenitrobenzenesulfonyl fluoride with ethylenediamine followed by reduction with hydrogen gas. The purity of aserbine can be increased by recrystallization from ethanol.
特性
CAS番号 |
138230-26-9 |
|---|---|
製品名 |
Aserbine |
分子式 |
C18H18O10 |
分子量 |
394.3 g/mol |
IUPAC名 |
benzoic acid;2-hydroxybenzoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H6O3.C7H6O2.C4H6O5/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6;5-2(4(8)9)1-3(6)7/h1-4,8H,(H,9,10);1-5H,(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
InChIキー |
PBQGHMHRLALUEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
同義語 |
Aserbine benzoic acid - malic acid - propylene glycol - salicylic acid benzoic acid, malic acid, propylene glycol, salicylic acid drug combination |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



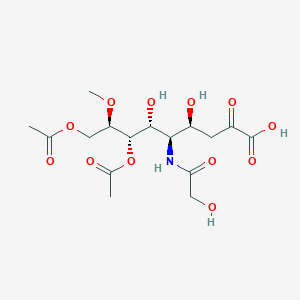
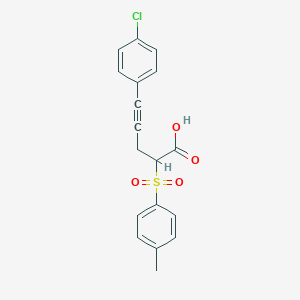
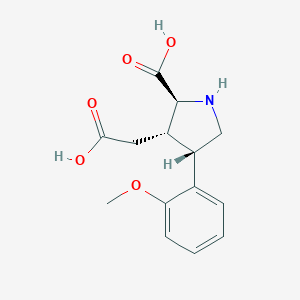
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
